molecular formula C20H20N6O3S B376232 4-nitro-2-(12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol

4-nitro-2-(12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol

Cat. No.: B376232
M. Wt: 424.5g/mol
InChI Key: YDQFGKBWXOUTFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitro-2-(8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-2-(8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol typically involves multiple steps, including the formation of the heterocyclic rings and the introduction of the nitro and phenol groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2-(8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the phenol ring.

Scientific Research Applications

4-Nitro-2-(8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a potential candidate for drug development.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-Nitro-2-(8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins involved in specific biological pathways. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenol: A simpler compound with a nitro group and a phenol group.

    2,4-Dinitrophenol: Contains two nitro groups and a phenol group, known for its use as a weight loss agent.

    Triazolopyrimidines: A class of compounds with a similar triazolopyrimidine core structure.

Uniqueness

4-Nitro-2-(8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol is unique due to its combination of multiple heterocyclic rings and functional groups, which may confer specific properties not found in simpler compounds

Properties

Molecular Formula

C20H20N6O3S

Molecular Weight

424.5g/mol

IUPAC Name

4-nitro-2-(12,12,14,14-tetramethyl-10-thia-3,5,6,8-tetraza-13-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenolate

InChI

InChI=1S/C20H20N6O3S/c1-19(2)8-12-14-17-22-16(11-7-10(26(28)29)5-6-13(11)27)23-25(17)9-21-18(14)30-15(12)20(3,4)24-19/h5-7,9,24,27H,8H2,1-4H3

InChI Key

YDQFGKBWXOUTFB-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(N1)(C)C)SC3=C2C4=NC(=NN4C=N3)C5=C(C=CC(=C5)[N+](=O)[O-])O)C

Canonical SMILES

CC1(CC2=C(C([NH2+]1)(C)C)SC3=C2C4=NC(=NN4C=N3)C5=C(C=CC(=C5)[N+](=O)[O-])[O-])C

Origin of Product

United States

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